Fmoc-Val-Ala-PAB-Cl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

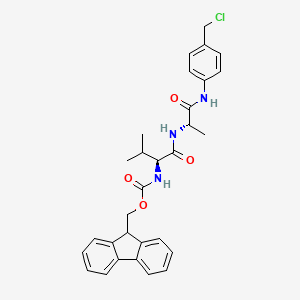

Fmoc-Val-Ala-PAB-Cl, also known as Fmoc-Val-Ala-PAB or Fmoc-Val-Ala-PAB-OH, is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) for targeted drug delivery . The Val-Ala part of the molecule is specifically cleaved by lysosomal proteolytic enzymes, making it highly stable in human plasma .

Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations .Molecular Structure Analysis

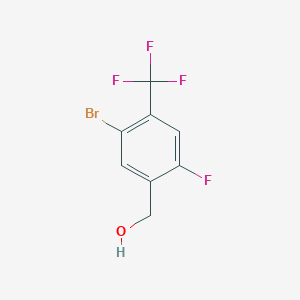

The molecular formula of this compound is C30H32ClN3O4 . Its molecular weight is 534.05 g/mol .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

This compound is a white to light yellow powder to crystal . and is soluble in DMSO.Scientific Research Applications

FVA-PAB-Cl has been used in a variety of scientific research applications. One of the most common applications is in the synthesis of other peptides and proteins. FVA-PAB-Cl can be used as a building block for the synthesis of more complex peptides and proteins. Additionally, FVA-PAB-Cl has been used to study the structure and function of proteins, as well as to study the effects of various drugs and hormones on cells.

Mechanism of Action

Target of Action

Fmoc-Val-Ala-PAB-Cl is primarily used in the creation of Antibody-Drug Conjugates (ADCs) . The primary targets of this compound are the specific cells that the antibody component of the ADC is designed to target .

Mode of Action

The compound works by forming a link between the antibody and the cytotoxic drug . The this compound compound is able to react with tertiary amines to form a linked quarternary amine . This linker is cleaved specifically by the enzyme Cathepsin B .

Biochemical Pathways

Upon internalization of the ADC into the target cell, the linker is cleaved by the enzyme Cathepsin B . This enzyme is only present in the lysosome of the cells . The cleavage of the linker releases the cytotoxic drug within the cell, leading to cell death .

Pharmacokinetics

The pharmacokinetics of this compound is largely determined by the properties of the ADC it is part of . The stability of the linker plays a significant role in the efficacy and tolerability of the ADC . The design of this compound ensures that the cytotoxic drug is released only within the target cells, enhancing the therapeutic index .

Result of Action

The result of the action of this compound is the targeted delivery of cytotoxic drugs to specific cells . This targeted delivery minimizes damage to healthy cells and maximizes the impact on the target cells .

Action Environment

The action of this compound is influenced by the presence of the enzyme Cathepsin B . This enzyme is only present in the lysosome of cells . Therefore, the action, efficacy, and stability of this compound are influenced by the intracellular environment .

Advantages and Limitations for Lab Experiments

FVA-PAB-Cl has several advantages and limitations for lab experiments. One advantage of FVA-PAB-Cl is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, FVA-PAB-Cl is relatively stable and can be used to study a variety of biochemical and physiological effects. However, there are some limitations to the use of FVA-PAB-Cl in lab experiments. For example, FVA-PAB-Cl may not be able to penetrate certain cell membranes, which can limit its effectiveness in certain experiments. Additionally, FVA-PAB-Cl may not be able to bind to certain receptors, which can also limit its effectiveness.

Future Directions

There are several potential future directions for the use of FVA-PAB-Cl. One potential future direction is the development of more effective peptide-based drugs. FVA-PAB-Cl could be used as a building block for the synthesis of more complex peptide-based drugs, which could potentially have more effective therapeutic effects than traditional drugs. Additionally, FVA-PAB-Cl could be used to study the effects of various drugs and hormones on cells, which could lead to the development of more effective treatments for a variety of diseases. Finally, FVA-PAB-Cl could be used to study the structure and function of proteins, which could lead to a better understanding of how proteins function and how they can be manipulated.

Synthesis Methods

FVA-PAB-Cl is typically synthesized using the Fmoc-strategy. This strategy involves the stepwise attachment of amino acids to a growing peptide chain using Fmoc-protected amino acids. The Fmoc-protecting group must be removed before the next amino acid can be added to the chain. This is accomplished by treating the peptide with piperidine, which removes the Fmoc-protecting group. After the Fmoc-protecting group is removed, the next amino acid can be added to the chain. This process is repeated until the desired peptide is synthesized.

Safety and Hazards

properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-1-[4-(chloromethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32ClN3O4/c1-18(2)27(29(36)32-19(3)28(35)33-21-14-12-20(16-31)13-15-21)34-30(37)38-17-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,18-19,26-27H,16-17H2,1-3H3,(H,32,36)(H,33,35)(H,34,37)/t19-,27-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULJPVZASVCXRC-PPHZAIPVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)CCl)NC(=O)[C@H](C(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Fluoro-phenyl)-3-iodo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%](/img/structure/B6315458.png)

![3-Cyano-2-(3-fluoro-phenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%](/img/structure/B6315459.png)

![5-Benzyl-2-(4-fluoro-phenyl)-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine](/img/structure/B6315471.png)

![2-Iodo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6315480.png)

![2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol](/img/structure/B6315497.png)